Ponceau 4R

Übersicht

Beschreibung

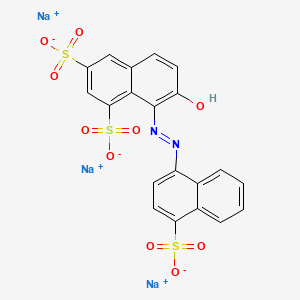

Ponceau 4R, also known as Cochineal Red A, is a synthetic red azo dye widely used as a food colorant. It is known for its vibrant strawberry red color and is commonly used in various food products, including beverages, confectionery, and baked goods. The compound is chemically identified as trisodium 2-hydroxy-1-(4-sulfonato-1-naphthylazo)-6,8-naphthalenedisulfonate .

Wissenschaftliche Forschungsanwendungen

Ponceau 4R has a wide range of scientific research applications:

Chemistry: It is used as a standard dye in analytical chemistry for spectrophotometric analysis.

Biology: The dye is employed in histological staining to visualize proteins and other biological molecules.

Medicine: this compound is used in diagnostic assays and as a marker in various medical tests.

Industry: It is extensively used in the food industry as a colorant for beverages, confectionery, and processed foods

Wirkmechanismus

Target of Action

Its main function is to provide an aesthetically pleasing coloration to food products .

Mode of Action

The mode of action of Ponceau 4R is based on its ability to absorb and reflect certain wavelengths of light, which gives it its characteristic red colour . It has a complex fluorescence characteristic due to its big and conjugate structure such as naphthalene and provides electron group -OH which can intensify its ability to emit fluorescence .

Biochemical Pathways

It has been found that genes that interact with this compound are significantly enriched in certain pathways, including nicotine addiction and neurotransmitter receptor binding .

Pharmacokinetics

It is known that there is no evidence of carcinogenicity, genotoxicity, neurotoxicity, or reproductive and developmental toxicity at the permitted dietary exposures .

Result of Action

The primary result of this compound’s action is the imparting of a red colour to food products. On a molecular level, this compound binds with proteins by electrostatic and hydrophobic interactions due to complex formations at the surfaces of protein molecules . On a cellular level, it has been found that this compound can cause an increase in the frequency of micronucleated polychromatic erythrocytes (PCE) with micronuclei (MN), indicating potential genotoxic effects .

Action Environment

This compound is stable to light, heat, and acid but fades in the presence of ascorbic acid . The stability of this compound makes it suitable for

Biochemische Analyse

Biochemical Properties

Ponceau 4R is an anisotropic crystalline dye that has the property of birefringence . The THz spectroscopy allowed the determination of the characteristic absorption frequencies of this colorant

Cellular Effects

Research has found a possible link between this compound and problems with hyperactivity in children . A study by McCann et al. from 2007 concluded that exposure to a mixture including this compound resulted in increased hyperactivity in 3-year old children .

Molecular Mechanism

It is known that this compound was negative in in vitro genotoxicity as well as in long term carcinogenicity studies

Temporal Effects in Laboratory Settings

The thermal behavior of this compound has been studied, revealing thermal stability until 300 °C

Dosage Effects in Animal Models

In animal models, this compound induced significant dose-related DNA damage in mice in the glandular stomach and bladder at doses of 100 mg/kg body weight and higher, and in the colon at doses of 10 mg/kg body weight and higher . The Panel on Food Additives and Nutrient Sources added to Food derived a No-Observed-Adverse-Effect Level of 70 mg/kg body weight/day .

Metabolic Pathways

It is known that the production process may result in unsulfonated aromatic amines present in concentrations of up to 100 mg/kg which may be linked to cancer .

Vorbereitungsmethoden

Ponceau 4R is synthesized through a series of chemical reactions involving aromatic hydrocarbons. The synthetic route typically involves the diazotization of 4-amino-1-naphthalenesulfonic acid, followed by coupling with 2-naphthol-6,8-disulfonic acid. The resulting compound is then converted to its trisodium salt form . Industrial production methods often involve large-scale batch processes, ensuring the compound’s stability and purity.

Analyse Chemischer Reaktionen

Ponceau 4R undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation using Fenton’s reagent (hydrogen peroxide and ferrous ions), which leads to the degradation of the dye . The reaction conditions typically involve aqueous solutions and controlled temperatures. The major products formed from these reactions include simpler aromatic compounds and sulfonated derivatives .

Vergleich Mit ähnlichen Verbindungen

Ponceau 4R is part of a family of azo dyes, which include compounds like Tartrazine, Sunset Yellow FCF, and Allura Red AC. Compared to these dyes, this compound is unique due to its specific molecular structure, which provides distinct color properties and stability. Similar compounds include:

Tartrazine: A yellow azo dye used in food and pharmaceuticals.

Sunset Yellow FCF: An orange azo dye used in beverages and snacks.

Allura Red AC: A red azo dye used in confectionery and beverages

This compound stands out for its vibrant red color and its stability under various conditions, making it a preferred choice in many applications.

Eigenschaften

CAS-Nummer |

2611-82-7 |

|---|---|

Molekularformel |

C20H14N2NaO10S3 |

Molekulargewicht |

561.5 g/mol |

IUPAC-Name |

trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate |

InChI |

InChI=1S/C20H14N2O10S3.Na/c23-16-7-5-11-9-12(33(24,25)26)10-18(35(30,31)32)19(11)20(16)22-21-15-6-8-17(34(27,28)29)14-4-2-1-3-13(14)15;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32); |

InChI-Schlüssel |

KXMHPLQKWLVZCN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |

Aussehen |

Solid powder |

Color/Form |

Maroon powde |

Key on ui other cas no. |

2611-82-7 |

Physikalische Beschreibung |

Reddish powder or granules |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

0.13 M 80 mg/ml in water, 80 mg/ml in methyl Cellosolve, and 0.9 mg/ml in ethanol. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1,3-naphthalenedisulfonic acid, 7-hydroxy-8-((4-sulfo-1-naphthalenyl azo) trisodium salt) 1-(1-naphthylazo)-2-hydroxynaphthalene-4',6,8-trisulfonate Acid Red-18 C.I. food red 16255 cochineal red cochineal red A E 124 new coccine ponceau 4R Scarlet-3R |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Ponceau 4R?

A1: this compound has the molecular formula C20H11N2Na3O10S3 and a molecular weight of 604.47 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A2: this compound exhibits distinctive absorption and fluorescence spectra. Research has identified four notable fluorescence peaks at 420 nm, 530 nm, 635 nm, and 687 nm. These peaks are attributed to electronic transitions within the molecule, particularly n→π transitions in the -OH group and π→π transitions in the naphthalene ring system [].

Q3: How does the presence of metal ions affect this compound?

A3: Studies have shown that certain metal ions like Al3+, Cu2+, Fe3+, and Fe2+ can significantly impact the stability and color of this compound [, ]. These interactions could potentially affect its performance and applications in various matrices.

Q4: Does this compound exhibit any catalytic properties?

A4: While this compound is primarily known as a colorant, research suggests that it can be involved in certain chemical reactions. For example, one study examined the kinetics of Cobalt (II) ion-catalyzed oxidation of this compound by hydrogen peroxide []. This highlights its potential role in catalytic processes.

Q5: Have there been any computational studies on this compound?

A5: Yes, researchers have employed computational techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to study the molecular structure and spectral properties of this compound []. These studies provide valuable insights into its electronic structure, geometry, and spectral behavior.

Q6: What analytical methods are used to detect and quantify this compound?

A6: A range of analytical techniques are employed for this compound analysis, including:

- Spectrophotometry: Utilizes this compound's unique absorption characteristics for detection and quantification [, , , , ].

- High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and selectivity for separating and quantifying this compound in complex matrices like food and beverages [, , ].

- Fluorescence Spectroscopy: Exploits the fluorescence properties of this compound for sensitive detection and analysis [, , ].

- Thin Layer Chromatography (TLC): A simpler and more accessible method for qualitative and quantitative analysis of this compound [].

Q7: What are the primary applications of this compound?

A7: this compound is widely used as a colorant in various industries:

- Food Industry: Used in beverages, candies, confectioneries, and processed foods to enhance visual appeal [, , , , ].

- Pharmaceutical Industry: Used as a colorant in tablets, capsules, and syrups [, ].

- Cosmetic Industry: Used in certain cosmetics and personal care products [].

Q8: Are there any viable alternatives to this compound?

A8: The search for safer and more sustainable alternatives to synthetic dyes like this compound is ongoing.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.